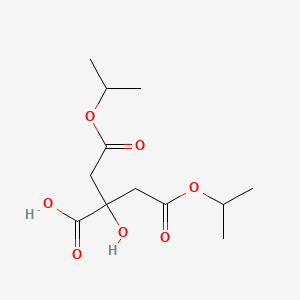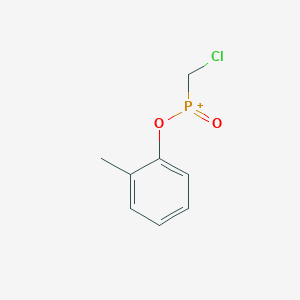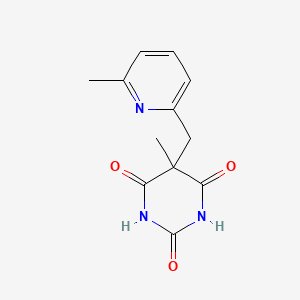
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . This specific derivative has unique properties due to the presence of the 6-methyl-2-pyridyl group.
准备方法
The synthesis of barbituric acid derivatives typically involves the reaction of malonic acid derivatives with urea. For 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, the synthetic route may involve the alkylation of the corresponding enolate ion with an appropriate alkyl halide, followed by reaction with urea under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include various substituted pyrimidine derivatives.
科学研究应用
Barbituric acid derivatives, including 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks in the synthesis of heterocyclic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
作用机制
The mechanism of action of barbituric acid derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism underlies their sedative and anticonvulsant effects.
相似化合物的比较
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, can be compared with other barbituric acid derivatives such as:
5-ethyl-5-phenyl-barbituric acid: Known for its sedative properties.
5-allyl-5-(2-methylallyl)-barbituric acid: Another derivative with distinct pharmacological effects.
属性
CAS 编号 |
100115-13-7 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
5-methyl-5-[(6-methylpyridin-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-3-5-8(13-7)6-12(2)9(16)14-11(18)15-10(12)17/h3-5H,6H2,1-2H3,(H2,14,15,16,17,18) |
InChI 键 |
KJHBWVPWCAYJQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CC2(C(=O)NC(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


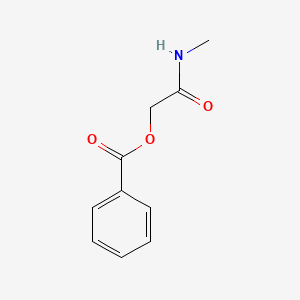
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
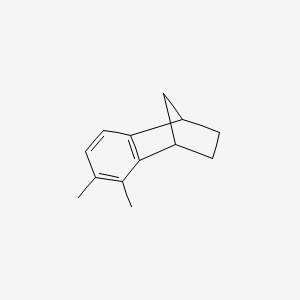
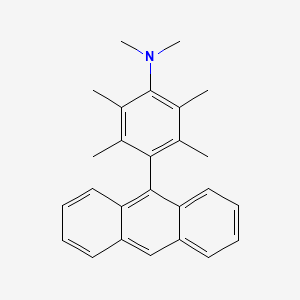
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
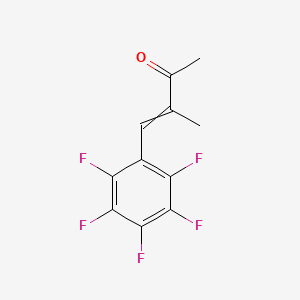

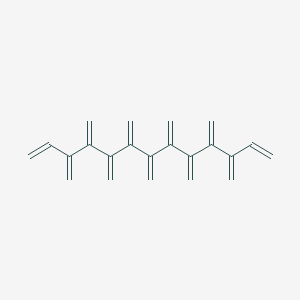
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
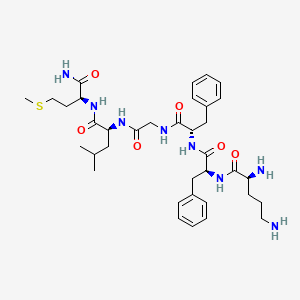
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
